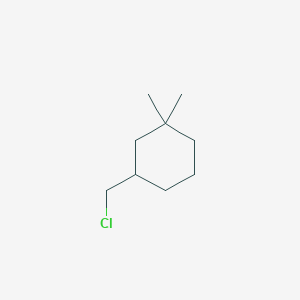
3-(Chloromethyl)-1,1-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1,1-dimethylcyclohexane is an organic compound with the molecular formula C9H17Cl It is a cycloalkane derivative where a chloromethyl group is attached to a cyclohexane ring that also contains two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,1-dimethylcyclohexane typically involves the chloromethylation of 1,1-dimethylcyclohexane. This can be achieved using chloromethyl chlorosulfate (CMCS) as a chloromethylating agent in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds through the formation of a highly electrophilic intermediate, which then reacts with the cyclohexane derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase-transfer catalysts can also enhance the reaction rate and yield by facilitating the transfer of the chloromethylating agent into the organic phase where the reaction occurs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Chemical Industry: Employed in the production of specialty chemicals and additives.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1,1-dimethylcyclohexane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in substitution reactions, the chloromethyl group acts as an electrophile, facilitating the nucleophilic attack and subsequent formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1,1-dimethylcyclopentane: Similar structure but with a five-membered ring.
3-(Chloromethyl)-1,1-dimethylcycloheptane: Similar structure but with a seven-membered ring.
3-(Chloromethyl)-1,1-dimethylcyclooctane: Similar structure but with an eight-membered ring.
Uniqueness
3-(Chloromethyl)-1,1-dimethylcyclohexane is unique due to its six-membered cyclohexane ring, which provides a balance between ring strain and stability. This makes it a versatile intermediate in organic synthesis compared to its smaller or larger ring analogs .
Eigenschaften
Molekularformel |
C9H17Cl |
|---|---|
Molekulargewicht |
160.68 g/mol |
IUPAC-Name |
3-(chloromethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
GMOMOBLOGCHKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


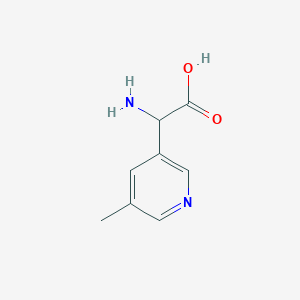
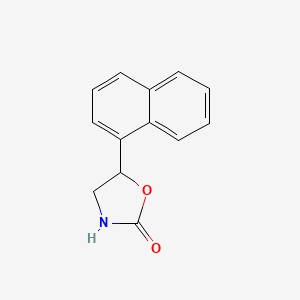

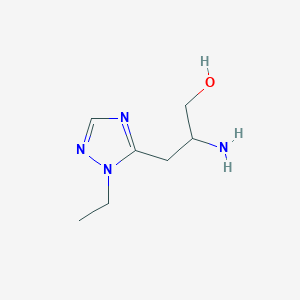
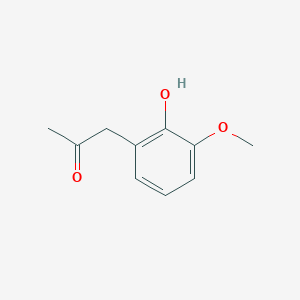


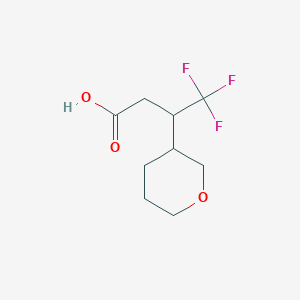
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
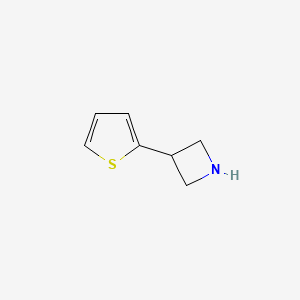
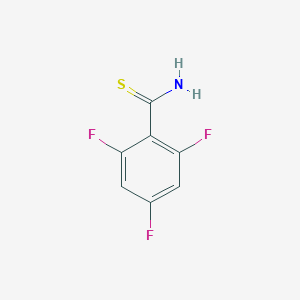
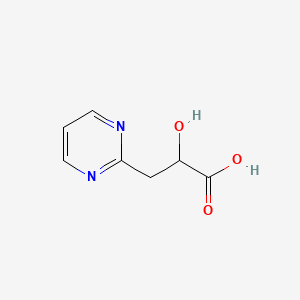
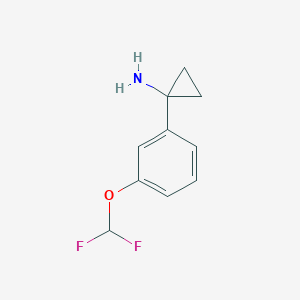
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
